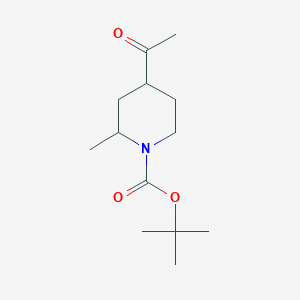

Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-9-8-11(10(2)15)6-7-14(9)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3 |

InChI Key |

ZIOZNSPMWUCPKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protection

- The synthesis often begins with piperidine derivatives such as piperidin-4-ylmethanol or piperidine-4-carboxylic acid.

- The nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to yield the tert-butyl carbamate derivative, tert-butyl piperidine-1-carboxylate.

- This protection stabilizes the nitrogen and allows selective functionalization at carbon centers.

Introduction of the 2-Methyl Group

- The methyl group at the 2-position can be introduced via transfer hydrogenation using formaldehyde and a palladium or platinum catalyst under acidic aqueous conditions at elevated temperatures (90–95 °C).

- This method converts piperidine-4-carboxylic acid to 2-methylpiperidine derivatives, as described in patent literature for related piperidine compounds.

Acetylation at the 4-Position

- The 4-position acetyl group is introduced by selective acylation of the piperidine ring.

- One approach involves the preparation of tert-butyl 4-acetylpiperidine-1-carboxylate by reacting the Boc-protected piperidine with acetylating agents under controlled conditions.

- Lithiation of the 4-position followed by quenching with acetyl electrophiles (e.g., acetyl chloride or equivalents) is a common strategy.

- For example, lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at low temperature (-78 °C) is used to generate the enolate intermediate from the Boc-protected piperidine, which is then reacted with acetyl electrophiles to yield the acetylated product.

Bromination and Further Functionalization (Optional)

- In some synthetic routes, the acetyl group is first converted to a bromomethyl ketone intermediate by bromination using bromine or N-bromosuccinimide (NBS) at low temperatures (-78 °C to 0 °C).

- This intermediate can be further transformed into other derivatives, such as aminothiazoles, by reaction with thiourea or other nucleophiles.

- These steps are useful for preparing related compounds but may be adapted for the synthesis of this compound analogs.

Representative Experimental Procedure (Adapted)

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| 1. Boc Protection | Piperidine derivative + di-tert-butyl dicarbonate, base, solvent (e.g., dichloromethane), room temp | tert-Butyl piperidine-1-carboxylate | High yield (>90%) |

| 2. 2-Methyl Introduction | Piperidine-4-carboxylic acid + formaldehyde + Pd/C catalyst, formic acid, water, heat (90–95 °C) | 2-Methylpiperidine derivative | Moderate to high yield |

| 3. Enolate Formation & Acetylation | Boc-protected piperidine + LHMDS in THF at -78 °C, then acetyl chloride or equivalent | This compound | 80–96% |

| 4. Purification | Extraction, washing, drying, concentration, and crystallization | Pure target compound | — |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Proton NMR typically shows characteristic signals for the tert-butyl group (singlet near 1.4 ppm), methyl groups on the piperidine ring, and the acetyl methyl group (singlet near 2.0–2.2 ppm).

- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight consistent with the formula C13H23NO_3 (for the this compound).

- Infrared Spectroscopy (IR): Carbonyl stretching bands near 1700 cm^-1 confirm the presence of acetyl and carbamate groups.

Summary Table of Key Reagents and Conditions

| Synthetic Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base, DCM | Room temperature | 1–3 hours | >90 |

| 2-Methyl Introduction | Formaldehyde, Pd/C, formic acid, water | 90–95 °C | Several hours | Moderate-High |

| Enolate Formation & Acetylation | LHMDS in THF, acetyl chloride or equivalent | -78 °C to 0 °C | 1–2 hours | 80–96 |

| Bromination (optional) | Bromine or NBS, THF | -78 °C to 0 °C | 30 min to 1 h | High |

| Aminothiazole Formation (optional) | Thiourea, K2CO3, ethanol | 20–60 °C | 1–8 hours | Moderate |

Notes and Considerations

- Strict temperature control, especially at low temperatures (-78 °C), is critical during enolate formation and halogenation steps to avoid side reactions.

- Use of an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation or moisture-sensitive reactions.

- Purification often involves extraction, washing with brine and aqueous solutions, drying over anhydrous magnesium sulfate or sodium sulfate, and concentration under reduced pressure.

- The synthetic route may be adapted depending on available starting materials and desired substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical properties of tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate with three analogs:

Key Observations :

- Lipophilicity : The 4-methylbenzoyl analog exhibits higher lipophilicity due to the aromatic ring, enhancing membrane permeability in drug candidates .

- Reactivity: The 2-aminoethyl substituent in enables nucleophilic reactions (e.g., amide bond formation), contrasting with the acetyl group’s ketone-based reactivity (e.g., condensations).

- Solubility : Hydroxymethyl substitution in improves aqueous solubility, advantageous for biomedical applications.

Material Science

- Crosslinking Agents : The hydroxymethyl analog is employed in epoxy resin formulations, leveraging its dual functionality (allyl and hydroxyl groups) for polymer network formation.

Biological Activity

Tert-butyl 4-acetyl-2-methylpiperidine-1-carboxylate (TBAMPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

TBAMPC is a piperidine derivative characterized by the following structural features:

- Molecular Formula : C13H21NO2

- Molecular Weight : 225.31 g/mol

- CAS Number : 181269-69-2

The compound features a tert-butyl group and an acetyl group, which influence its chemical reactivity and biological activity. The piperidine ring is a common scaffold in many bioactive molecules, contributing to the compound's pharmacological potential.

The mechanism of action for TBAMPC involves its interaction with various molecular targets, including enzymes and receptors. The presence of the acetyl group and the piperidine ring facilitates binding to these targets, modulating their activity. Specific pathways affected by TBAMPC include:

- NLRP3 Inflammasome Pathway : TBAMPC has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated human macrophages. This suggests a role in anti-inflammatory responses.

Anti-inflammatory Effects

Recent studies highlight TBAMPC's anti-inflammatory properties. The compound significantly inhibits IL-1β release in a concentration-dependent manner:

| Concentration (µM) | IL-1β Release Inhibition (%) |

|---|---|

| 10 | 19.4 |

| 50 | 29.1 |

This data indicates that higher concentrations lead to increased inhibition of IL-1β release, suggesting its potential as an anti-inflammatory agent .

Pharmacological Applications

TBAMPC has been investigated for various pharmacological applications, including:

- Drug Development : Its unique structure makes it a candidate for developing piperidine-based pharmaceuticals.

- Enzyme Interaction Studies : The compound's ability to interact with specific enzymes may lead to therapeutic applications in diseases involving enzyme dysregulation.

Study on Anti-inflammatory Activity

In a controlled study using human macrophages, TBAMPC was administered at varying concentrations to assess its impact on cytokine release. Results indicated that TBAMPC effectively reduced IL-1β levels, supporting its potential use in treating inflammatory conditions.

Synthesis and Characterization

The synthesis of TBAMPC involves multi-step organic reactions that yield the target compound with good efficiency. The synthetic route typically includes the use of reagents such as potassium tert-butoxide and THF under controlled conditions .

Comparison with Similar Compounds

To better understand TBAMPC's uniqueness, it is compared with similar compounds:

| Compound | Key Features |

|---|---|

| Tert-butyl 4-acetylpiperidine-1-carboxylate | Lacks methyl group on the piperidine ring |

| 4-acetylpiperidine-1-carboxylate | Lacks both tert-butyl and methyl groups |

TBAMPC's combination of functional groups contributes to its distinctive biological activity profile.

Q & A

Q. Optimization Strategies :

- Catalyst screening : Use of Lewis acids (e.g., AlCl₃) to enhance acylation efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion before quenching .

Which analytical techniques are employed to confirm the structural integrity and purity of this compound?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions on the piperidine ring. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while acetyl groups show carbonyl signals near 170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₃NO₃: 250.1804) .

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is typically required, with retention times compared against standards .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact. Respiratory protection is advised if airborne particles are generated .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers at 2–8°C, away from oxidizing agents .

How can researchers address discrepancies in crystallographic data obtained for this compound during structural elucidation?

Q. Advanced

- Data Refinement : Use SHELXL for small-molecule refinement, especially for resolving twinned crystals or high thermal motion in the tert-butyl group .

- Hydrogen Bonding Analysis : Apply graph-set analysis to identify directional interactions (e.g., C=O⋯H-N) that may influence packing anomalies .

- Validation Tools : Cross-check with PLATON or Mercury to detect missed symmetry elements or disorder in the acetyl moiety .

What strategies are effective in resolving contradictions between predicted and observed reaction yields in its synthesis?

Q. Advanced

- Mechanistic Studies : Probe intermediates via in-situ IR spectroscopy to identify side reactions (e.g., over-acylation) .

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, higher temperatures (>40°C) may degrade the tert-butyl group, reducing yields .

- Computational Modeling : DFT calculations predict steric hindrance from the 2-methyl group, guiding reagent stoichiometry adjustments .

How does the steric environment of the piperidine ring influence the compound's reactivity in nucleophilic substitution reactions?

Q. Advanced

- Steric Effects : The 2-methyl group creates a crowded equatorial position, favoring axial attack by nucleophiles. This is confirmed by comparing reaction rates with unsubstituted piperidine analogs .

- Conformational Analysis : X-ray crystallography reveals chair conformations where the tert-butyl group adopts a pseudo-axial orientation, limiting accessibility to the carbonyl carbon .

- Reactivity Modulation : Bulky bases (e.g., DIPEA) enhance deprotonation efficiency in SN2 reactions by reducing steric clash .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.